molecular formula C₂₅H₄₄ B1159100 1,3-Diheptyl-5-pentylbenzene

1,3-Diheptyl-5-pentylbenzene

Cat. No.: B1159100
M. Wt: 344.62
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Diheptyl-5-pentylbenzene is a tri-substituted benzene derivative featuring two heptyl groups at positions 1 and 3 and a pentyl group at position 4. This compound belongs to the alkylbenzene family, characterized by their hydrophobic alkyl chains attached to an aromatic ring.

Properties

Molecular Formula

C₂₅H₄₄

Molecular Weight

344.62

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1,3-Diheptyl-5-pentylbenzene with structurally related alkylbenzenes, focusing on substituent configuration, molecular weight, and inferred properties.

Table 1: Structural and Molecular Comparison

Compound Name Substituents Molecular Formula CAS Number Molecular Weight (g/mol)*
1,3-Diheptyl-5-pentylbenzene 1,3-Heptyl; 5-Pentyl C₃₀H₅₄ Not provided ~422.8
3-Phenyldodecane 1-Ethyloctyl C₁₈H₂₈ 4621-36-7 ~244.4
5-Phenyldecane 5-Decyl C₁₆H₂₆ 4537-11-5 ~218.4
1,3-Dimethoxy-5-methylsulfanylbenzene 1,3-Methoxy; 5-Methylthio C₉H₁₂O₂S 2570-45-8 ~184.3

*Calculated based on molecular formulas.

Key Differences and Implications:

Substituent Complexity: 1,3-Diheptyl-5-pentylbenzene has three long alkyl chains (C₅ and C₇), whereas analogs like 3-Phenyldodecane and 5-Phenyldecane feature single alkyl chains of varying lengths (C₁₂ and C₁₀, respectively) . The additional alkyl groups in 1,3-Diheptyl-5-pentylbenzene significantly increase its molecular weight and hydrophobicity, likely reducing water solubility and elevating boiling points compared to mono-substituted analogs.

Electronic Effects vs. Steric Hindrance :

  • Unlike 1,3-Dimethoxy-5-methylsulfanylbenzene (with electron-donating methoxy and methylthio groups), 1,3-Diheptyl-5-pentylbenzene lacks polar functional groups. This results in weaker intermolecular interactions (e.g., dipole-dipole forces) but greater steric hindrance, which may slow reaction kinetics in substitution or electrophilic aromatic substitution reactions .

Applications: Mono-substituted alkylbenzenes like 3-Phenyldodecane are often used as precursors in surfactant synthesis due to their balanced hydrophobicity. In contrast, the tri-substituted structure of 1,3-Diheptyl-5-pentylbenzene may enhance its utility in specialized lubricants or as a templating agent in nanomaterials, where branched alkyl chains improve thermal stability .

Research Findings and Limitations

  • Synthetic Routes : Alkylbenzenes are typically synthesized via Friedel-Crafts alkylation or coupling reactions, as evidenced by procedures involving dioxane and triethylamine in analogous syntheses . However, the steric bulk of 1,3-Diheptyl-5-pentylbenzene may necessitate optimized catalysts or stepwise alkylation.
  • Data Gaps: Direct experimental data on this compound’s melting point, solubility, or reactivity are absent in the provided evidence.

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